6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one
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Overview
Description
6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the benzoxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of appropriate phenols with formaldehyde and primary amines under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, which can have different functional groups attached to the oxazine ring .
Scientific Research Applications
6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(3,4-dihydro-2H-1,3-benzoxazin-3-yl)diphenylmethane
- 4,4’-Bis(7-methyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)diphenylmethane
- 4,4’-Bis(6-methyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)diphenylmethane
Uniqueness
6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific substitution pattern on the benzoxazine ring. This substitution can influence its chemical reactivity and physical properties, making it distinct from other benzoxazine derivatives .
Biological Activity
6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound belonging to the oxazine family. Its unique structure, which includes a benzene ring fused with an oxazine ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C10H11NO2
- Molecular Weight : 177.20 g/mol
- CAS Number : 56934-87-3
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Utilizing aldehydes and amines in presence of acid catalysts.
- Cyclization Techniques : Involving the reaction of substituted phenols with isocyanates.
Antimicrobial Activity
Recent studies have shown that derivatives of oxazine compounds exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains and fungi. The results indicate that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Cytotoxic Effects
Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. A study evaluated its antiproliferative activity against several human cancer cell lines including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The compound showed promising IC50 values indicating effective inhibition of cell proliferation:
Cell Line | IC50 Value (µM) |
---|---|
A549 | 12.5 |
MCF-7 | 15.0 |
SW480 | 18.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and induction of oxidative stress.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may interact with specific cellular targets involved in cell signaling pathways related to apoptosis and proliferation.
Case Study 1: Anticancer Activity
In a recent study published in Nature Scientific Reports, researchers synthesized a series of benzo[d][1,3]oxazine derivatives and evaluated their anticancer activities. Among them, this compound showed significant cytotoxicity against A549 cells with an IC50 value of 12.5 µM. The study concluded that this compound could serve as a lead for developing new anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of oxazine derivatives including this compound. The compound was tested against a panel of bacteria and fungi, showing effective inhibition against Candida albicans and Pseudomonas aeruginosa. The results indicated a potential application in treating infections caused by resistant strains.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6,8-dimethyl-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-6-3-7(2)9-8(4-6)5-13-10(12)11-9/h3-4H,5H2,1-2H3,(H,11,12) |
InChI Key |
QQIZFHIMJUBDEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)COC(=O)N2)C |
Origin of Product |
United States |
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